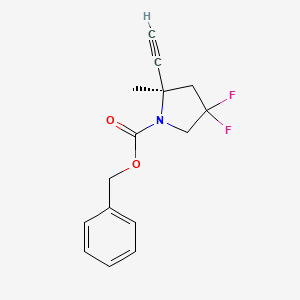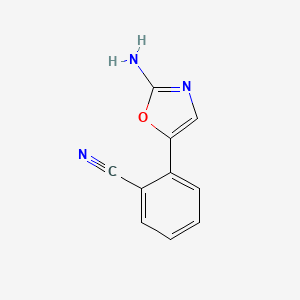
tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate: is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a mercapto and a methyl group. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-mercapto-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions to prevent oxidation of the mercapto group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate can undergo oxidation to form disulfides or sulfonic acids.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or other electrophiles.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyridines.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in studies involving the reactivity of mercapto and carbamate groups .
Biology and Medicine: This compound is investigated for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules .
Industry: In industrial settings, this compound can be used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active pyridine derivative .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (6-methylpyridin-3-yl)carbamate: Similar structure but lacks the mercapto group.
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: Contains a chloro group instead of a mercapto group.
tert-Butyl methyl(piperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness: The presence of the mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential biological activity, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C12H18N2O2S |
|---|---|
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
tert-butyl N-[(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O2S/c1-8-5-10(17)13-6-9(8)7-14-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,17)(H,14,15) |
InChI-Schlüssel |
OPSAMJROXCMKHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)NC=C1CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)

![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)






![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)

![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)

